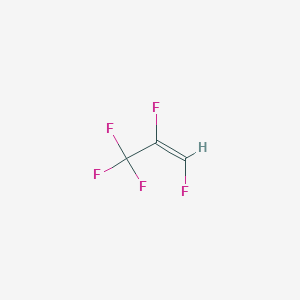

(E)-1,2,3,3,3-Pentafluoropropene

Description

Contextual Significance within Contemporary Fluorocarbon Chemistry

The field of fluorocarbon chemistry is undergoing a significant transformation, driven by global environmental regulations and a push for sustainable technologies. For decades, chlorofluorocarbons (CFCs) and later hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) were the standard in applications like refrigeration, air conditioning, and aerosol propellants. However, their detrimental effects on the ozone layer and high global warming potential (GWP) necessitated a shift towards more benign alternatives.

This has led to the development of a fourth generation of fluorine-based gases: hydrofluoroolefins (HFOs). honeywell.com HFOs are characterized by a carbon-carbon double bond, which makes them more reactive in the atmosphere and thus gives them significantly shorter atmospheric lifetimes and very low GWPs. fluorocarbons.org (E)-1,2,3,3,3-Pentafluoropropene, also known as HFO-1225ye(E), is a member of this class. Its significance lies in its potential as a building block for new materials and its role as a low-GWP compound. honeywell.comtrane.com The market for fluorochemicals is increasingly driven by the demand for these sustainable alternatives, with HFOs being critical for applications in mobile air-conditioning, insulation foams, and solvents. fluorocarbons.orgfuturebridge.comopenpr.com

Evolution of Research on Pentafluoropropene Isomers: A Retrospective Analysis

Research into fluorocarbons dates back to the early 20th century, but intensive study of specific isomers like those of pentafluoropropene gained momentum in the mid-century with the expansion of the chemical industry. ag.state.mn.us Pentafluoropropene (PFP) exists in two primary structural isomers: 1,1,3,3,3-pentafluoropropene (B1294464) (2H-PFP) and 1,2,3,3,3-pentafluoropropene (B8798068) (1H-PFP). mdpi.com The latter, 1,2,3,3,3-pentafluoropropene, itself has two geometric isomers, (E) and (Z), due to the arrangement of substituents around the double bond. wikipedia.org

Early research, particularly in the 1950s and 1960s, was pioneered by companies like DuPont, which investigated the polymerization of fluorinated olefins. mdpi.com A common synthesis route developed for 1,2,3,3,3-pentafluoropropene involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane. wikipedia.org Much of the subsequent research has focused on optimizing synthesis pathways and understanding the distinct properties and reactivities of the (E) and (Z) isomers. For instance, studies have explored the catalytic isomerization to convert the often-undesired (E)-isomer into the more thermodynamically stable (Z)-isomer. More recent research has focused on the activation of pentafluoropropane isomers as a means to produce various HFOs, including the isomers of pentafluoropropene, under milder conditions. researchgate.netnih.gov This reflects a broader trend in fluorochemistry toward more efficient and selective synthesis methods.

Properties

IUPAC Name |

(E)-1,2,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUPYMORYHFFCT-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(F)(F)F)/F)\F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027221 | |

| Record name | (E)-1,2,3,3,3-Pentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5595-10-8 | |

| Record name | (E)-1,2,3,3,3-Pentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-1H-Pentafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E 1,2,3,3,3 Pentafluoropropene

Stereoselective Synthesis Strategies for the E-Isomer

The controlled synthesis of the (E)-isomer of 1,2,3,3,3-pentafluoropropene (B8798068) is a primary objective in its production. The stereochemical outcome of the synthesis is highly dependent on the chosen catalytic system and the precise reaction conditions employed.

Catalytic Systems for Enhanced Stereocontrol

A principal method for the synthesis of 1,2,3,3,3-pentafluoropropene involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane (HFC-236ea). wikipedia.orggoogle.comjustia.com The choice of catalyst in this process is paramount for directing the reaction towards the desired E-isomer.

Palladium-based catalysts have demonstrated efficacy in this transformation. For instance, reacting 1,1,2,3,3,3-hexafluoropropane with a palladium-on-carbon (Pd/C) catalyst can yield a mixture of (E)- and (Z)-1,2,3,3,3-pentafluoropropene. The stereoselectivity of this reaction can be further tuned by the addition of various ligands and promoters.

Chromium-based catalysts are also widely employed. For example, a chromium oxyfluoride catalyst with a low alkali metal content has been used to convert 1,1,1,2,2,3-hexafluoropropane (B3042771) into a product mixture containing both Z- and E-isomers of 1,2,3,3,3-pentafluoropropene. google.com

Lewis acids, such as aluminum chlorofluoride, can also catalyze the isomerization between the E and Z isomers. This allows for the conversion of the more thermodynamically stable Z-isomer to the desired E-isomer, or vice versa, by adjusting the reaction temperature.

Influence of Reaction Conditions on Isomeric Purity

The ratio of (E)- to (Z)-1,2,3,3,3-pentafluoropropene is significantly influenced by reaction conditions such as temperature and pressure. The isomerization between the two forms is an equilibrium reaction, and the position of this equilibrium is temperature-dependent.

For instance, in the presence of an aluminum chlorofluoride catalyst, the Z/E ratio of 1,2,3,3,3-pentafluoropropene can be increased by decreasing the temperature. Conversely, a higher temperature favors the formation of the E-isomer. This principle allows for the manipulation of the final product composition by controlling the reaction temperature.

The following table illustrates the effect of temperature on the isomeric ratio in a catalytic system:

| Temperature (°C) | Catalyst System | Predominant Isomer |

| Lower Temperatures | Aluminum Chlorofluoride | (Z)-1,2,3,3,3-Pentafluoropropene |

| Higher Temperatures | Aluminum Chlorofluoride | (E)-1,2,3,3,3-Pentafluoropropene |

Precursor Compound Derivatization and Transformation Pathways

The synthesis of (E)-1,2,3,3,3-pentafluoropropene can also be approached through the derivatization and transformation of various halogenated propane (B168953) and propene precursors.

Halogen Exchange and Dehydrohalogenation Routes

A common strategy involves the dehydrohalogenation of saturated haloalkanes. The dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane is a well-established route. wikipedia.orggoogle.comjustia.com This reaction can be carried out in the gas phase over a solid catalyst or in the liquid phase using a strong base.

The dehydrochlorination of chloro-fluorinated propanes is another viable pathway. For example, 1,1,1,2,3-pentachloropropane (B1626564) can be synthesized and subsequently transformed into the desired pentafluoropropene through a series of halogen exchange and dehydrohalogenation steps. google.com The starting trichloropropene for this process can be obtained from the dehydrochlorination of 1,1,1,3-tetrachloropropane. google.com

Rearrangement Reactions of Fluorinated Alkenes and Alkanes

While less common, rearrangement reactions of other fluorinated hydrocarbons can potentially lead to the formation of (E)-1,2,3,3,3-pentafluoropropene. Isomerization reactions, such as the Lewis acid-catalyzed conversion of the Z-isomer to the E-isomer, can be considered a form of rearrangement at the double bond. Skeletal rearrangements of more complex fluorinated alkanes or alkenes could also be envisioned as a synthetic route, although specific examples leading directly to (E)-1,2,3,3,3-pentafluoropropene are not extensively documented in readily available literature.

Additive-Induced E-Isomer Formation

The stereochemical outcome of the synthesis can be influenced by the use of specific additives. In base-mediated dehydrofluorination reactions, phase-transfer catalysts can play a crucial role. google.com These catalysts facilitate the transfer of the base from an aqueous or solid phase to the organic phase where the reaction with the fluorinated precursor occurs. While not always explicitly stated for E-isomer selectivity of this specific compound, the choice of phase-transfer catalyst can influence the stereoselectivity of elimination reactions in related systems. Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts. slideshare.net The structure of the catalyst can create a specific steric environment around the reacting molecules, potentially favoring the formation of the E-isomer.

Scale-Up Considerations and Process Optimization for Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale introduces significant challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the production of (E)-1,2,3,3,3-pentafluoropropene, key considerations include reactor design, catalyst stability, and product separation.

Gas-phase catalytic dehydrofluorination is a common industrial method. This typically involves a fixed-bed reactor packed with a solid catalyst.

Key Scale-Up and Optimization Parameters:

| Parameter | Challenge | Optimization Strategy |

| Catalyst Durability | Catalysts can deactivate over time due to coking (carbon deposition) or poisoning by impurities. | Selection of robust catalyst materials (e.g., metal oxides, supported chromium catalysts), and establishing optimal regeneration cycles. |

| Heat Management | Dehydrofluorination reactions can be highly endothermic or exothermic, requiring careful thermal management to maintain optimal reaction temperature and prevent catalyst degradation. | Use of multi-tubular reactors or fluidized-bed reactors to ensure efficient heat transfer. |

| Isomer Ratio Control | Synthesis often produces a mixture of E- and Z-isomers. wikipedia.orggoogle.com Maximizing the yield of the desired E-isomer is crucial for process efficiency. | Fine-tuning reaction temperature, pressure, and residence time. Isomerization units can also be integrated to convert the unwanted Z-isomer to the E-isomer. |

| Downstream Purification | The crude product stream contains unreacted starting materials, byproducts (like HF), and isomers, which must be separated. | Implementation of multi-stage distillation columns and absorption scrubbers to remove HF and separate the different fluorocarbons. Membrane separation is an emerging technology for recycling HFOs from mixtures. acs.org |

Analytical Techniques for High-Purity E-Isomer Separation and Quantification (Beyond Basic Identification)

Ensuring the purity of (E)-1,2,3,3,3-pentafluoropropene and accurately quantifying it in the presence of its Z-isomer and other structurally similar impurities requires sophisticated analytical methods that go beyond simple identification. Gas chromatography (GC) is the primary technique employed for this purpose.

The challenge lies in achieving baseline separation of compounds with very similar boiling points and polarities. This is accomplished through the careful selection of GC columns and detector technologies.

Advanced Analytical Methods for Isomer Quantification:

| Technique | Specific Application and Details |

| High-Resolution Gas Chromatography (GC) | Column: Alumina-based porous layer open-tubular (PLOT) columns are effective for separating volatile fluorocarbons. patsnap.com The choice of stationary phase is critical for resolving the E- and Z-isomers. Detector: A Flame Ionization Detector (FID) provides high sensitivity for hydrocarbons, while a Thermal Conductivity Detector (TCD) can be used for general-purpose quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Function: Provides definitive identification of impurities by comparing their mass spectra to known libraries. It can distinguish between isomers based on subtle differences in their fragmentation patterns, confirming the identity of each peak separated by the GC. umb.edu.pl |

| Quantitative ¹⁹F NMR Spectroscopy | Function: Fluorine-19 Nuclear Magnetic Resonance (NMR) can be used as a primary quantitative method. The signals for the fluorine atoms in the E- and Z-isomers appear at distinct chemical shifts, and the integral of these signals is directly proportional to the molar concentration of each isomer, allowing for precise quantification without the need for individual calibration standards for each isomer. |

A patent for the analysis of a similar compound, 1,3,3,3-tetrafluoropropene, highlights the use of an Al₂O₃ capillary column for the effective separation and quantification of the product and its impurities, demonstrating the specialized nature of the required analytical methods. patsnap.com

Advanced Spectroscopic Characterization of E 1,2,3,3,3 Pentafluoropropene

High-Resolution Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy provides fundamental insights into the bonding environment, functional groups, and conformational properties of a molecule by probing its quantized vibrational energy levels.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For (E)-1,2,3,3,3-pentafluoropropene, the IR spectrum is characterized by absorptions corresponding to the vibrations of its carbon-carbon double bond, carbon-hydrogen bond, and multiple carbon-fluorine bonds.

In the gas phase, the spectrum would exhibit fine rotational-vibrational lines. While detailed experimental gas-phase spectra with complete vibrational assignments for (E)-1,2,3,3,3-pentafluoropropene are not extensively published, the characteristic absorption bands can be predicted based on established group frequencies for similar halogenated alkenes. spectroscopyonline.comphcogj.com The C=C stretching vibration in fluorinated alkenes typically appears in the 1650-1750 cm⁻¹ region. The C-H stretching vibration associated with the vinyl group is expected just above 3000 cm⁻¹, a region that distinguishes it from alkane C-H stretches. docbrown.info The most intense and complex region of the spectrum is typically below 1400 cm⁻¹, which contains the strong absorptions from C-F stretching vibrations. spectroscopyonline.com

In condensed phases (liquid or solid), intermolecular interactions lead to broadening of the spectral bands and can cause shifts in peak positions compared to the gas phase. Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed to complement experimental data by predicting harmonic vibrational frequencies and infrared intensities, aiding in the assignment of observed bands. nih.gov

Table 1: Expected Characteristic Infrared Absorption Bands for (E)-1,2,3,3,3-Pentafluoropropene This table is representative and based on typical frequency ranges for functional groups in related fluoroalkene compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond(s) Involved |

| C-H Stretch | 3050 - 3150 | =C-H |

| C=C Stretch | 1650 - 1750 | C=C |

| C-F Stretches | 1000 - 1400 | C-F, CF₃ |

| C-H Bend | 1200 - 1400 | =C-H |

| CF₃ Deformations | 500 - 800 | CF₃ |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. sapub.org The selection rules for Raman scattering differ from those for IR absorption; Raman activity depends on a change in molecular polarizability during a vibration, whereas IR activity depends on a change in the dipole moment. sapub.org This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For (E)-1,2,3,3,3-pentafluoropropene, which possesses a plane of symmetry, the distinction between symmetric and asymmetric vibrational modes is crucial. Symmetric vibrations, such as the C=C double bond stretch, are typically strong and polarized in the Raman spectrum. In contrast, many of the asymmetric C-F stretching modes would be expected to be more intense in the infrared spectrum. The complementarity of FTIR and Raman is essential for a complete vibrational assignment. mdpi.com For instance, the C=C stretch in alkenes is often more prominent in the Raman spectrum than in the IR spectrum. kurouskilab.com

Microwave spectroscopy provides exceptionally precise data on the rotational energy levels of gas-phase molecules, from which highly accurate molecular geometries and other physical properties can be determined. huji.ac.il (E)-1,2,3,3,3-Pentafluoropropene has been the subject of a detailed study using broadband chirped-pulse Fourier transform microwave spectroscopy. nih.gov

The analysis of the microwave spectrum confirmed the planar structure of the molecule (excluding the out-of-plane fluorine atoms of the CF₃ group) as predicted by ab initio calculations. nih.gov Researchers were able to assign 342 rotational transitions for the main isotopologue, allowing for the precise determination of the rotational constants. By also measuring the spectra of all three singly substituted ¹³C isotopologues, a highly refined molecular structure was derived by fitting the moments of inertia. nih.gov The observed spectrum consisted of a-type and b-type transitions, consistent with the calculated dipole moment components, while the absence of c-type transitions confirmed the Cₛ symmetry of the molecule. nih.gov

Table 2: Experimental Rotational Constants and Dipole Moment Components for (E)-1,2,3,3,3-Pentafluoropropene Data sourced from a study using broadband chirped-pulse Fourier transform microwave spectroscopy. nih.gov

| Parameter | Value |

| Rotational Constant A | 3485.49228(22) MHz |

| Rotational Constant B | 1409.948044(81) MHz |

| Rotational Constant C | 1217.072158(75) MHz |

| Dipole Moment Component µₐ | 1.95(12) D |

| Dipole Moment Component µₑ | 0.93(24) D |

The precise bond lengths and angles determined from this study provide a definitive gas-phase structure of the molecule.

Table 3: Experimentally Derived Structural Parameters for (E)-1,2,3,3,3-Pentafluoropropene Atom numbering: C1-H(F)=C2(F)-C3(F)₃. Parameters in brackets were fixed to ab initio values. nih.gov

| Parameter (Bond Lengths) | Value (Å) | Parameter (Bond Angles) | Value (°) |

| r(C1=C2) | 1.328(10) | ∠(C1=C2-C3) | 123.6(8) |

| r(C2-C3) | 1.517(10) | ∠(H-C1=C2) | 124.6(13) |

| r(C1-H) | [1.082] | ∠(F-C1=C2) | 123.0(12) |

| r(C1-F) | 1.345(8) | ∠(F-C2-C3) | 115.8(7) |

| r(C2-F) | 1.350(8) | ∠(F-C3-C2) | [110.89] |

| r(C3-F) | [1.345] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed connectivity and three-dimensional structure of molecules in solution. ethernet.edu.etnih.gov

While standard one-dimensional ¹H and ¹³C NMR are used for basic identification, multi-dimensional NMR techniques are required to unambiguously assign all resonances and confirm the structural framework of complex molecules. researchgate.net Although specific 2D NMR studies on (E)-1,2,3,3,3-pentafluoropropene are not widely published, the application of these techniques can be described.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be trivial for this molecule as it contains only a single, isolated proton, and thus no homonuclear proton-proton couplings would be observed. However, a ¹H-¹⁹F COSY (or HETCOR) experiment would be highly informative, showing correlations between the proton and the fluorine nuclei it couples to (specifically, the geminal fluorine on C1, the trans fluorine on C2, and potentially a long-range coupling to the CF₃ group). magritek.com

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum directly correlates protons to the carbons they are attached to. For (E)-1,2,3,3,3-pentafluoropropene, this would show a single cross-peak connecting the ¹H resonance to the C1 carbon resonance, confirming their direct bond. rsc.org Similarly, a ¹⁹F-¹³C HSQC could identify the carbons directly bonded to fluorine atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful of the common 2D techniques for mapping the carbon skeleton. An HMBC experiment detects correlations between protons and carbons over two or three bonds. For this molecule, the single proton at C1 would show correlations to C2 and C3, providing direct evidence for the C1-C2-C3 connectivity. Furthermore, ¹⁹F-¹³C HMBC experiments would reveal long-range couplings between the fluorine atoms and various carbons in the molecule, solidifying the assignment of the entire structure. wikipedia.org

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, spin I=1/2, and high gyromagnetic ratio, which leads to high sensitivity. biophysics.org It also features a very wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. nih.govnih.gov

Quadrupolar Coupling: The prompt's request for information on quadrupolar coupling is noted; however, this interaction is not relevant for the fluorine-19 nucleus. Nuclear quadrupolar coupling occurs only for nuclei with a spin quantum number I > 1/2. Such nuclei have a non-spherical charge distribution, which gives rise to a nuclear electric quadrupole moment that interacts with local electric field gradients. The fluorine-19 nucleus has a spin quantum number I = 1/2, resulting in a spherical charge distribution and a zero quadrupole moment. biophysics.org Consequently, ¹⁹F NMR spectra are not influenced by quadrupolar interactions, which contributes to the typically sharp resonance lines observed for fluorine-containing compounds.

Solid-State NMR for Adsorbed or Intercalated States

There are no available scientific reports detailing the use of solid-state NMR spectroscopy to study (E)-1,2,3,3,3-Pentafluoropropene in adsorbed or intercalated states. Solid-state NMR is instrumental in understanding the structure and dynamics of molecules in solid phases, including their interactions with surfaces or within host-guest complexes. However, the scientific community has not published any research applying this technique to (E)-1,2,3,3,3-Pentafluoropropene.

Mass Spectrometric Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. The exact mass of (E)-1,2,3,3,3-Pentafluoropropene has been determined, which is consistent with its molecular formula, C3HF5.

Table 1: High-Resolution Mass Spectrometry Data for (E)-1,2,3,3,3-Pentafluoropropene

| Property | Value |

| Molecular Formula | C3HF5 |

| Monoisotopic Mass | 131.999841 Da |

| Average Mass | 132.031 Da |

Note: Data sourced from public chemical databases.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Fragmentation Patterns

No specific tandem mass spectrometry (MS/MS) studies for (E)-1,2,3,3,3-Pentafluoropropene are available in the reviewed scientific literature. MS/MS experiments are crucial for elucidating the fragmentation pathways of a molecule by isolating a parent ion and analyzing its subsequent daughter ions. Without such studies, the detailed fragmentation pattern and structural information that can be derived from it remain unknown for this compound.

Photoionization Mass Spectrometry (PIMS) for Radical and Ion Production

Detailed studies utilizing photoionization mass spectrometry (PIMS) to investigate the production of radicals and ions from (E)-1,2,3,3,3-Pentafluoropropene have not been found in the public scientific domain. PIMS is a technique that uses photons to ionize molecules, often providing insights into the formation of radical cations and their subsequent fragmentation, which is particularly useful for understanding reaction mechanisms and atmospheric chemistry.

Electronic Structure Probing via Photoelectron Spectroscopy

There is a lack of published research on the use of photoelectron spectroscopy (PES) to probe the electronic structure of (E)-1,2,3,3,3-Pentafluoropropene. Photoelectron spectroscopy is a direct method for measuring the ionization energies of molecules, providing valuable information about the energies of their molecular orbitals. The absence of PES data means that the experimental electronic band structure and orbital energies for this compound have not been characterized.

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Electron Structure

X-ray Photoelectron Spectroscopy (XPS) for Core Electron Binding Energies

Specific experimental X-ray Photoelectron Spectroscopy (XPS) data for (E)-1,2,3,3,3-pentafluoropropene, which would detail the binding energies of its core electrons (C 1s and F 1s), are not found in the reviewed literature. Such data would be invaluable for understanding the chemical environment of the carbon and fluorine atoms within the molecule, revealing shifts in binding energies due to the electronegativity of the fluorine substituents and the presence of the carbon-carbon double bond. Computational studies on similar fluorinated molecules suggest that the binding energies would be sensitive to the specific atomic positions within the (E)-isomer.

Advanced X-ray Diffraction (XRD) and Electron Diffraction (ED) for Crystalline or Gas-Phase Structure

The precise molecular structure of (E)-1,2,3,3,3-pentafluoropropene in the gas phase has been determined with high accuracy using microwave spectroscopy, a technique that provides data comparable to gas-phase electron diffraction. A study by Leung et al. combined broadband chirped-pulse Fourier transform microwave spectroscopy with ab initio calculations to determine the rotational constants and structural parameters of the molecule. nih.gov

The experimental data, supported by theoretical calculations at the MP2/6-311++G(2d,2p) level, have yielded a detailed picture of the molecule's geometry. nih.gov All atoms, with the exception of two fluorine atoms of the trifluoromethyl group, are predicted to be planar in the equilibrium structure. nih.gov The key structural parameters are summarized in the table below.

Structural Parameters of (E)-1,2,3,3,3-Pentafluoropropene nih.gov

| Parameter | Ab Initio Value | Experimental Value |

|---|---|---|

| r(C1=C2) | 1.323 Å | 1.323 Å (fixed) |

| r(C2-C3) | 1.516 Å | 1.516 Å (fixed) |

| r(C1-H1) | 1.080 Å | 1.080 Å (fixed) |

| r(C1-F1) | 1.348 Å | 1.348 Å (fixed) |

| r(C2-F2) | 1.328 Å | 1.328 Å (fixed) |

| r(C3-F3) | 1.347 Å | 1.347 Å (fixed) |

| r(C3-F4) | 1.339 Å | 1.339 Å (fixed) |

| ∠(C1=C2-C3) | 125.1° | 125.0(2)° |

| ∠(H1-C1=C2) | 122.1° | 122.1° (fixed) |

| ∠(F1-C1=C2) | 122.4° | 122.4° (fixed) |

| ∠(F2-C2=C1) | 120.9° | 120.9° (fixed) |

| ∠(F3-C3-C2) | 111.4° | 111.4° (fixed) |

| ∠(F4-C3-C2) | 111.1° | 111.1° (fixed) |

Electrophilic Addition Reactions to the Fluorinated Double Bond

The electron-deficient nature of the carbon-carbon double bond in (E)-1,2,3,3,3-pentafluoropropene generally makes it less susceptible to electrophilic attack compared to non-fluorinated alkenes. However, under specific conditions, electrophilic addition reactions can occur.

Halogenation and Interhalogenation Mechanisms

The addition of halogens, such as chlorine, to (E)-1,2,3,3,3-pentafluoropropene is understood to proceed primarily via an electrophilic addition mechanism. researchgate.net The reaction is initiated by the polarization of the halogen molecule as it approaches the π-electron cloud of the double bond. This induced dipole allows one of the halogen atoms to act as an electrophile, attacking the double bond to form a carbocation intermediate. The subsequent attack by the halide anion on the carbocation completes the addition.

Studies on the atmospheric chemistry of (E)- and (Z)-CF3CF=CHF have shown that the reaction with chlorine atoms proceeds mainly through addition to the double bond. researchgate.net

Table 1: Rate Constants for the Reaction of Chlorine Atoms with (E)-1,2,3,3,3-Pentafluoropropene

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| 296 ± 2 | (5.00 ± 0.56) x 10⁻¹¹ | researchgate.net |

This data is based on atmospheric chemistry studies and may not directly reflect reaction rates under standard laboratory conditions.

Hydrohalogenation and Hydrofluorination Stereoselectivity and Regioselectivity

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction. For unsymmetrical alkenes like (E)-1,2,3,3,3-pentafluoropropene, the regioselectivity of this addition is a key consideration. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. masterorganicchemistry.com However, the strong and opposing inductive effects of the fluorine atoms in (E)-1,2,3,3,3-pentafluoropropene can significantly influence the stability of the carbocation intermediate, potentially leading to deviations from this rule.

The stereoselectivity of hydrohalogenation and hydrofluorination, determining the spatial arrangement of the added atoms, is also a critical aspect. The reaction can proceed via syn-addition (both groups adding to the same face of the double bond) or anti-addition (groups adding to opposite faces). The specific stereochemical outcome is dependent on the reaction mechanism, including the nature of any intermediates formed. nih.gov

Detailed experimental studies on the specific stereoselectivity and regioselectivity of hydrohalogenation and hydrofluorination of (E)-1,2,3,3,3-pentafluoropropene under various laboratory conditions are not extensively documented in the readily available literature.

Acid-Catalyzed Functionalization and Isomerization

Under acidic conditions, (E)-1,2,3,3,3-pentafluoropropene can undergo functionalization reactions, such as hydration, and isomerization to its (Z)-isomer. Acid-catalyzed hydration typically involves the protonation of the double bond to form a carbocation, which is then attacked by a water molecule.

Isomerization between the (E) and (Z) isomers can be facilitated by catalysts, including Lewis acids. google.com This process is often driven by the relative thermodynamic stabilities of the two isomers. A patent has described a process for producing either the (Z)- or (E)-isomer of 1,2,3,3,3-pentafluoropropene (B8798068) by subjecting a mixture to an isomerization reaction followed by distillation. google.com The specific Lewis acids and detailed mechanistic pathways for the acid-catalyzed isomerization of (E)-1,2,3,3,3-pentafluoropropene are often proprietary or detailed in patent literature. Studies on related fluorinated compounds have shown that Lewis acids like aluminum chlorofluoride (ACF) can catalyze dehydrofluorination and isomerization reactions of pentafluoropropane isomers. nih.gov

Nucleophilic Addition Reactions and Carbanion Chemistry

The electron-withdrawing fluorine atoms make the carbon atoms of the double bond in (E)-1,2,3,3,3-pentafluoropropene electrophilic and thus susceptible to attack by nucleophiles.

Reactivity with Organometallic Reagents and Anions

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that can add to the carbon-carbon double bond of fluorinated alkenes. wikipedia.orglibretexts.org The carbanionic character of the organic group in these reagents facilitates its attack on the electron-poor carbon of the C=C bond. wikipedia.org

The reaction of organolithium reagents with aldehydes and ketones to form alcohols is a well-established synthetic method. masterorganicchemistry.com While direct addition to the highly fluorinated double bond of (E)-1,2,3,3,3-pentafluoropropene is plausible, the presence of multiple fluorine atoms can also lead to other reaction pathways, such as elimination or substitution reactions. The specific products and mechanisms are highly dependent on the nature of the organometallic reagent, the substrate, and the reaction conditions.

Anionic Polymerization Initiation and Chain Propagation

Anionic polymerization is a chain-growth polymerization initiated by a nucleophile, which can be an anion or a neutral species with a lone pair of electrons. wikipedia.org For a monomer to be susceptible to anionic polymerization, the substituents on the double bond must be able to stabilize the negative charge of the propagating carbanion. wikipedia.org

The initiation step involves the addition of the initiator (e.g., an organolithium compound) to the monomer, forming a carbanionic active center. youtube.com The propagation step consists of the successive addition of monomer units to this active center. youtube.com

However, a study on the radical copolymerization of 1,1,3,3,3-pentafluoropropene (B1294464) (an isomer of the target compound) noted that it does not homopolymerize. mdpi.com This suggests that (E)-1,2,3,3,3-pentafluoropropene may also be resistant to anionic homopolymerization due to steric hindrance and the electronic effects of the fluorine atoms, which might destabilize the propagating carbanion or hinder the approach of the monomer. Further specific studies on the anionic polymerization of (E)-1,2,3,3,3-pentafluoropropene are needed to fully elucidate its behavior in this type of reaction.

Computational and Theoretical Studies of E 1,2,3,3,3 Pentafluoropropene

Electronic Structure Calculations and Molecular Properties

Electronic structure methods are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its geometry, stability, and chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is widely used to determine the equilibrium geometries of molecules, which correspond to the minimum energy structure on the potential energy surface. nih.govarxiv.org For (E)-1,2,3,3,3-Pentafluoropropene, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. The process involves iterative optimization of the molecular structure until the forces on the atoms are minimized. nih.gov

Beyond geometry, DFT is instrumental in analyzing electronic distributions. By calculating the electron density, one can generate electrostatic potential (ESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In fluorinated propenes, the strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic landscape. Mapped electrostatic potential surfaces indicate that the areas of greatest nucleophilicity differ between the (E) and (Z) isomers, suggesting they may interact differently with other molecules, such as protic acids. researchgate.netacs.org The distribution of electron density is modulated by the specific location of the substituents on the propene backbone. acs.org

Ab initio (Latin for "from the beginning") methods are based on solving the Schrödinger equation without empirical parameters, offering high accuracy for molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for calculating accurate energies. nih.gov

For (E)-1,2,3,3,3-Pentafluoropropene, ab initio calculations at the MP2/6-311++G(2d,2p) level have been used to determine its structural parameters, rotational constants, and dipole moment components. researchgate.netacs.org These calculations predict a planar structure for all atoms except for two fluorine atoms in the trifluoromethyl group. acs.org

A key application of these high-accuracy methods is the study of conformational energetics, such as the barrier to internal rotation of the CF3 group. For the (E) isomer, the rotational barrier is calculated to be 403 cm⁻¹ (4.82 kJ mol⁻¹). This is significantly lower than the barrier in the (Z) isomer (1122 cm⁻¹, 13.42 kJ mol⁻¹), a difference attributed to the stabilizing effect of an intramolecular hydrogen bond in the Z-isomer. researchgate.netacs.org The Z isomer is also found to be more stable, with the global minimum energy being 1075 cm⁻¹ (12.86 kJ mol⁻¹) lower than that of the E isomer. researchgate.net

Table 1: Ab Initio Structural Parameters for (E)-1,2,3,3,3-Pentafluoropropene

| Parameter | Value |

|---|---|

| r(C1-C2) | 1.323 Å |

| r(C2-C3) | 1.503 Å |

| r(C1-H1) | 1.077 Å |

| r(C1-F1) | 1.341 Å |

| r(C2-F2) | 1.332 Å |

| ∠(C1-C2-C3) | 123.9° |

| ∠(F1-C1-C2) | 121.7° |

| ∠(H1-C1-C2) | 124.9° |

| ∠(F2-C2-C1) | 115.3° |

Data obtained from ab initio calculations at the MP2/6-311++G(2d,2p) level. researchgate.net

Table 2: Calculated Rotational Constants and Dipole Moment for (E)-1,2,3,3,3-Pentafluoropropene

| Parameter | Value |

|---|---|

| A | 3589.6 MHz |

| B | 1205.8 MHz |

| C | 922.8 MHz |

| µa | 1.84 D |

| µb | 0.98 D |

| µc | 0 D |

Data obtained from ab initio calculations at the MP2/6-311++G(2d,2p) level. researchgate.net

While specific NBO and QTAIM studies for (E)-1,2,3,3,3-Pentafluoropropene were not prominently available, these methods provide deep insights into the nature of chemical bonding.

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, resembling a classical Lewis structure. fluorine1.rumpg.de For a molecule like (E)-1,2,3,3,3-Pentafluoropropene, an NBO analysis would quantify the hybridization of the carbon atoms in the C=C double bond and the surrounding single bonds. It would also be crucial for investigating hyperconjugation effects, which are significant in fluorinated systems. southampton.ac.uk This involves the delocalization of electron density from a filled bonding orbital (like a C-C or C-H bond) into an adjacent empty antibonding orbital (like a C-F σ* orbital). southampton.ac.ukfluorine1.ru These interactions, referred to as "delocalization" corrections, stabilize the molecule and can influence its geometry and reactivity. fluorine1.ru The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory. fluorine1.rufluorine1.ru

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms, bonds, and molecular structure. rsc.org A key feature of QTAIM is the identification of bond critical points (BCPs)—locations where the electron density is at a minimum between two bonded atoms. orientjchem.org The properties of the electron density at these points, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For the covalent bonds within (E)-1,2,3,3,3-Pentafluoropropene (C=C, C-C, C-H, C-F), a QTAIM analysis would be expected to show a significant accumulation of electron density at the BCP and a negative Laplacian, characteristic of shared-shell interactions. orientjchem.org This analysis can rigorously partition the molecule into atomic basins, allowing for the calculation of atomic charges and providing a detailed picture of charge distribution. scm.com

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and the high-energy transition states that connect them.

Theoretical studies have been conducted on the atmospheric degradation of (E)-1,2,3,3,3-Pentafluoropropene, particularly its reactions with chlorine (Cl) atoms and hydroxyl (OH) radicals. fluorine1.ruresearchgate.net These studies use DFT methods (such as BMK and M06-2X) to map out the potential energy surface of the reaction. researchgate.net

For the reaction with Cl atoms, two primary pathways are considered: addition to the C=C double bond and abstraction of the hydrogen atom. fluorine1.ru Calculations show that the addition pathway is both thermodynamically and kinetically more favorable than the abstraction pathway, due to a lower energy barrier and a higher release of energy. fluorine1.ru The addition of the Cl atom can occur at either of the two double-bonded carbons, leading to different radical intermediates. Theoretical calculations help determine which of these addition pathways is preferred by locating the respective transition states and calculating their activation barriers. fluorine1.ruresearchgate.net

Similarly, the reaction with OH radicals, a crucial process in tropospheric chemistry, is investigated computationally. The identification of transition states and stable intermediates allows for the construction of a detailed reaction mechanism, predicting the ultimate degradation products. researchgate.net These computational findings can be compared with experimental product studies to validate the proposed mechanism. fluorine1.ruresearchgate.net

While extensive molecular dynamics (MD) simulations specifically for reactive events of (E)-1,2,3,3,3-Pentafluoropropene are not widely reported, this technique is powerful for studying the time-evolution of chemical systems. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of chemical processes. semanticscholar.org Reactive MD, using force fields like ReaxFF, can simulate bond breaking and formation, offering insights into complex reaction cascades, such as the degradation of fluorinated compounds in water. arxiv.org

More commonly for this class of molecule, the influence of solvents on reaction pathways is investigated computationally using implicit solvent models within DFT calculations. orientjchem.orgmdpi.com Models like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM) simulate the bulk electrostatic effect of a solvent without explicitly modeling individual solvent molecules. orientjchem.org These calculations can reveal how a solvent's polarity affects the stability of reactants, intermediates, transition states, and products. mdpi.comnih.gov By comparing gas-phase calculations with those including a solvent model, researchers can determine whether a solvent is likely to increase or decrease reaction rates and how it might alter the preference for one reaction pathway over another. orientjchem.org

Microkinetic Modeling of Complex Reaction Networks

Microkinetic modeling serves as a powerful computational tool for achieving a molecular-level understanding of complex chemical processes. tue.nlresearchgate.net It bridges the gap between fundamental quantum chemical calculations and macroscopic kinetic observations by simulating the collective behavior of a network of elementary reaction steps. tue.nl For a compound like (E)-1,2,3,3,3-pentafluoropropene, also known as HFO-1225ye(E), microkinetic models are instrumental in elucidating mechanisms related to its synthesis, atmospheric degradation, and combustion.

A typical microkinetic model for (E)-1,2,3,3,3-pentafluoropropene would consist of:

A comprehensive reaction network: This includes all plausible elementary steps, such as initiation, propagation, and termination reactions. For atmospheric degradation, this would involve reactions with hydroxyl (OH) and chlorine (Cl) radicals.

Rate constants: The rate for each elementary reaction is calculated, often using transition state theory combined with energetic data (activation energies and reaction enthalpies) obtained from high-level quantum chemical calculations.

Thermodynamic properties: Gibbs free energies of all species (reactants, intermediates, and products) are required to determine equilibrium constants and reverse reaction rates.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides indispensable tools for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural characterization of molecules like (E)-1,2,3,3,3-pentafluoropropene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹⁹F NMR chemical shifts and coupling constants. researchgate.net The prediction process for (E)-1,2,3,3,3-pentafluoropropene involves several key steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized at a chosen level of theory to find its lowest energy conformation.

Magnetic Shielding Calculation: The magnetic shielding tensor for each nucleus is calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Determination: The calculated shielding constants are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H, CFCl₃ for ¹⁹F) calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For fluorinated molecules, benchmark studies have shown that specific functionals can yield high accuracy. researchgate.netnih.gov For instance, methods like ωB97XD with an appropriate basis set such as aug-cc-pVDZ have demonstrated good performance in predicting ¹⁹F NMR chemical shifts with a root mean square error that can be as low as 3.57 ppm. researchgate.net Such calculations are vital for assigning complex spectra and distinguishing between isomers, such as the (E) and (Z) forms of 1,2,3,3,3-pentafluoropropene (B8798068). nih.govacs.org

Table 1: Illustrative Performance of DFT Functionals for ¹⁹F NMR Chemical Shift Prediction Note: This table represents typical accuracy for fluorinated compounds and is not specific to (E)-1,2,3,3,3-Pentafluoropropene.

| Computational Method (Functional/Basis Set) | Mean Absolute Error (ppm) | Reference Study Type |

|---|---|---|

| B3LYP/6-311+G(d,p) | ~5-10 ppm | General Fluorinated Organics |

| M06-2X/6-311+G(2d,p) | ~3-7 ppm | Complex Organic Molecules |

| ωB97XD/aug-cc-pVDZ | ~2-4 ppm | Benchmark on Fluorine-Containing Compounds researchgate.net |

| DSD-PBEP86/def2-TZVP | ~2-5 ppm | Comparison against high-level computed results github.io |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations are routinely used to predict these vibrational frequencies and their corresponding intensities. arxiv.org For (E)-1,2,3,3,3-pentafluoropropene, these calculations are performed by:

Optimizing the molecular geometry to an energetic minimum.

Computing the second derivatives of the energy with respect to the atomic coordinates, which yields the Hessian matrix.

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and normal modes.

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. To improve accuracy, these frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). More advanced calculations can explicitly compute anharmonic corrections using methods like second-order vibrational perturbation theory (VPT2). arxiv.org These theoretical spectra are invaluable for assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C=C stretching, C-F stretching, and CF₃ group deformations. arxiv.org

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. Computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the excitation energies and oscillator strengths that govern a molecule's UV-Vis absorption spectrum. chemrxiv.org

The prediction of the UV-Vis spectrum for (E)-1,2,3,3,3-pentafluoropropene would involve calculating the energy difference between the ground electronic state and various excited states. The results provide the wavelength of maximum absorption (λₘₐₓ) and the intensity of the transition. These predictions can help identify the nature of the electronic transitions (e.g., π → π* transitions associated with the C=C double bond) and understand the molecule's photochemistry. nih.gov While computational screening of photocatalysts and dyes is a common application, predicting the UV spectrum for compounds like HFO-1225ye(E) is also important for assessing their photostability and potential for atmospheric photolysis. chemrxiv.orgnih.gov

Intermolecular Interactions and Condensed Phase Behavior Modeling

To understand the macroscopic properties of (E)-1,2,3,3,3-pentafluoropropene, such as its boiling point, density, and viscosity, it is essential to model its behavior in the liquid or gas phase. This requires an accurate description of the intermolecular forces that govern how molecules interact with each other.

Classical molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for modeling the condensed-phase behavior of molecules. These methods rely on a classical potential energy function, known as a force field, to describe the interactions between atoms. j-octa.comusc.edu A force field for (E)-1,2,3,3,3-pentafluoropropene would not be readily available in standard databases and would need to be specifically developed.

The development process typically involves several stages:

Functional Form Definition: A mathematical form for the potential energy is chosen, which includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic forces). j-octa.com

Parameterization of Intramolecular Terms: Bond lengths, angles, and torsional energy profiles are parameterized by fitting to data from high-level quantum mechanical calculations. For instance, the rotational barrier around the C-C single bond would be calculated using a method like MP2 or a DFT functional.

Parameterization of Non-bonded Terms:

Electrostatics: Atomic partial charges are derived to reproduce the molecule's electrostatic potential, often using algorithms like RESP or from population analysis. nih.gov Mapped electrostatic potential surfaces indicate that the distribution of electron density, and thus the areas of nucleophilicity, differ significantly between the (E) and (Z) isomers, which would be captured by the partial charges. nih.gov

Van der Waals: Lennard-Jones parameters (representing short-range repulsion and long-range dispersion) are typically optimized to reproduce experimental bulk properties, such as the saturated liquid density and vapor pressure, across a range of temperatures. researchgate.net

Once developed, this force field can be used in large-scale simulations to predict thermophysical properties, transport properties, and phase equilibria, providing critical data for engineering applications of (E)-1,2,3,3,3-pentafluoropropene as a refrigerant or working fluid.

Modeling Adsorption on Surfaces and Intercalation into Materials

The interaction of (E)-1,2,3,3,3-pentafluoropropene with various surfaces and its potential for intercalation into layered materials are critical areas of research, particularly for applications in catalysis, separation, and materials science. Computational modeling provides a molecular-level understanding of these processes, which is often difficult to achieve through experimental methods alone. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are primary tools for these investigations.

DFT calculations are employed to determine the most stable adsorption configurations, adsorption energies, and the electronic structure of the molecule-surface system. These calculations can reveal the nature of the interaction, whether it is physisorption (dominated by van der Waals forces) or chemisorption (involving chemical bond formation). For fluorinated molecules like (E)-1,2,3,3,3-pentafluoropropene, DFT can elucidate the role of the highly electronegative fluorine atoms in the adsorption process, including their interactions with surface sites.

MD simulations, on the other hand, can model the dynamic behavior of (E)-1,2,3,3,3-pentafluoropropene molecules on a surface or within a material over time. This approach is useful for studying diffusion, orientation, and the collective behavior of multiple molecules. For intercalation studies, MD can simulate the process of molecules entering the space between layers of a material, providing insights into the structural changes and energetics of this process.

While specific computational studies on the adsorption and intercalation of (E)-1,2,3,3,3-pentafluoropropene are not extensively documented in publicly available literature, the established computational frameworks for other per- and polyfluoroalkyl substances (PFAS) are directly applicable. These studies typically model interactions with substrates like metal oxides, carbonaceous materials, and minerals. The key factors governing these interactions are electrostatic forces, hydrogen bonding (if applicable), and van der Waals forces, all of which can be effectively modeled.

Table 1: Computational Methods for Adsorption and Intercalation Studies

| Method | Information Provided | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | Adsorption energies, stable geometries, electronic structure, charge transfer, nature of bonding. | Determining the most favorable adsorption sites and the strength of the molecule-surface interaction. |

| Molecular Dynamics (MD) | Diffusion coefficients, orientation of molecules, potential of mean force for intercalation, structural changes in the host material. | Simulating the movement and long-term behavior of molecules on surfaces or within layered materials. |

| Monte Carlo (MC) Simulations | Adsorption isotherms, thermodynamic properties, preferred adsorption sites in porous materials. | Predicting the uptake of molecules by a material at different pressures and temperatures. |

Conformation Space Exploration and Potential Energy Surface Mapping

The conformational flexibility of (E)-1,2,3,3,3-pentafluoropropene is primarily associated with the internal rotation of the trifluoromethyl (–CF₃) group around the C–C single bond. Understanding the potential energy surface (PES) of this rotation is crucial for predicting the molecule's thermodynamic properties and reactivity.

Quantum chemistry calculations have been utilized to map the PES for the internal rotation of the –CF₃ group. These calculations reveal the energy barrier that must be overcome for the group to rotate. For (E)-1,2,3,3,3-pentafluoropropene, the barrier to internal rotation of the CF₃ group is sufficiently high to prevent the observation of effects due to this rotation in microwave spectroscopy experiments. This indicates that at low temperatures, the molecule exists in a well-defined conformational minimum.

The theoretical equilibrium structure shows that all atoms, with the exception of two fluorine atoms in the –CF₃ group, are planar. The exploration of the conformation space is focused on the dihedral angle defining the rotation of the –CF₃ group relative to the double bond. The energy profile of this rotation shows distinct minima and maxima, corresponding to staggered and eclipsed conformations, respectively.

Table 2: Calculated Rotational Barrier for the CF₃ Group

| Molecule | Isomer | Calculated Rotational Barrier (kJ/mol) | Method |

|---|---|---|---|

| 1,2,3,3,3-Pentafluoropropene | E | Value not explicitly stated, but noted as "sufficiently high" | Ab initio Calculations |

| 1,2,3,3,3-Pentafluoropropene | Z | Significantly higher than E-isomer | Ab initio Calculations |

Note: The higher barrier in the Z-isomer is attributed to stabilization by an intramolecular hydrogen bond.

Quantum Chemical Studies on Fluorine Effects on Molecular Structure and Reactivity

The presence of five fluorine atoms in (E)-1,2,3,3,3-pentafluoropropene has a profound effect on its molecular structure and chemical reactivity. Quantum chemical studies are essential to understand these effects, which arise from the high electronegativity and steric size of fluorine.

Molecular Structure: Ab initio calculations provide detailed information on the geometric parameters of the molecule. The substitution of hydrogen with fluorine leads to significant changes in bond lengths and angles compared to non-fluorinated propene. The C–F bonds are shorter and stronger than C–H bonds, and the C=C double bond is also influenced by the electron-withdrawing nature of the fluorine substituents. The calculated structure for (E)-1,2,3,3,3-pentafluoropropene shows a planar arrangement for the C=C–C–H–F framework.

Table 3: Selected Theoretical Structural Parameters of (E)-1,2,3,3,3-Pentafluoropropene

| Parameter | Description | Value |

|---|---|---|

| r(C1=C2) | Length of the Carbon-Carbon double bond | Specific value requires direct access to computational output files from cited literature |

| r(C2–C3) | Length of the Carbon-Carbon single bond | Specific value requires direct access to computational output files from cited literature |

| ∠(C1=C2–C3) | Angle of the carbon backbone | Specific value requires direct access to computational output files from cited literature |

Reactivity and Electronic Properties: The distribution of electron density in the molecule is heavily modulated by the fluorine atoms. Mapped electrostatic potential surfaces, calculated at the MP2/6-311++G(2d,2p) level, show that the locations of the fluorine atoms significantly impact the electronic distribution. The powerful electron-withdrawing effect of the CF₃ group, possibly enhanced by hyperconjugation, influences the nucleophilicity of the other fluorine atoms and the reactivity of the C=C double bond.

For instance, the F atom on the C1 carbon is trans to the F atom on the C2 carbon and cis to the CF₃ group. This specific arrangement affects the molecule's electrostatic potential, creating distinct regions of positive and negative charge. These electrostatic properties are critical in determining how the molecule interacts with other chemical species, such as protic acids or electrophiles. The areas of greatest nucleophilicity are different between the E and Z isomers, suggesting they will interact differently in chemical reactions.

Advanced Applications and Industrial Relevance of E 1,2,3,3,3 Pentafluoropropene and Its Derivatives

Monomer in Specialty Fluoropolymer Synthesis

While extensive research on the homopolymerization of (E)-1,2,3,3,3-pentafluoropropene is not widely documented, its potential as a monomer and comonomer in the synthesis of specialty fluoropolymers is an area of active investigation. The presence of the double bond allows it to participate in polymerization reactions, and its high fluorine content imparts desirable properties to the resulting polymers.

Copolymerization with Other Fluorinated and Non-Fluorinated Monomers

Detailed studies on the radical copolymerization of (E)-1,2,3,3,3-pentafluoropropene (also referred to as 1H-PFP) are limited in publicly available literature. However, extensive research on its structural isomer, 1,1,3,3,3-pentafluoropropene (B1294464) (2H-PFP), provides significant insights into the potential reactivity and resulting polymer properties. Studies show that 2H-PFP can be copolymerized with a wide array of both fluorinated and non-fluorinated monomers. mdpi.comnih.gov

Fluorinated comonomers successfully copolymerized with 2H-PFP include vinylidene fluoride (B91410) (VDF), 3,3,3-trifluoropropene (B1201522) (TFP), hexafluoropropene (B89477) (HFP), perfluoromethylvinyl ether (PMVE), and chlorotrifluoroethylene (B8367) (CTFE). mdpi.com Non-fluorinated comonomers such as vinylene carbonate (VCA), ethyl vinyl ether (EVE), and 3-isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI) have also been used. mdpi.com

Research indicates that 2H-PFP does not readily homopolymerize and tends to slow down copolymerization reactions. mdpi.comnih.gov However, its incorporation into polymer chains allows for the synthesis of materials with a wide range of properties. For instance, the introduction of VDF into copolymers containing 2H-PFP significantly improves the yield of the polymerization process. mdpi.comnih.gov An early patent also noted the terpolymerization of VDF with both 1H-PFP and 2H-PFP. researchgate.net

The following table summarizes the results of radical copolymerization experiments involving the isomer 1,1,3,3,3-pentafluoropropene (PFP) with various comonomers, illustrating the conditions and resulting polymer characteristics.

Table 1: Experimental Data from Radical Copolymerization of 1,1,3,3,3-Pentafluoropropene (PFP) Isomer

| Comonomer | Solvent | PFP in Feed (mol%) | Yield (%) | Glass Transition Temp. (Tg, °C) | Polymer Type |

|---|---|---|---|---|---|

| Vinylidene Fluoride (VDF) | Acetonitrile | 50 | 10 | -40 | Fluoroelastomer |

| tert-Butyl 2-trifluoromethacrylate (MAF-TBE) | Acetonitrile | 50 | 14 | +59 | Fluorothermoplastic |

| tert-Butyl 2-trifluoromethacrylate (MAF-TBE) | 1,1,1,3,3-Pentafluorobutane | 80 | 26 | +48 | Fluorothermoplastic |

| Hexafluoropropene (HFP) | 1,1,1,3,3-Pentafluorobutane | 75 | 4 | -12 | Fluoroelastomer |

Data derived from studies on the isomer 1,1,3,3,3-pentafluoropropene (2H-PFP) and is presented for illustrative purposes. mdpi.com

Graft Polymerization for Surface Functionalization and Coating Applications

Specific examples of (E)-1,2,3,3,3-pentafluoropropene being used directly for graft polymerization are not readily found in current research. However, graft polymerization is a widely recognized and powerful technique for modifying the surface properties of materials, including chemically inert fluoropolymers. This process involves covalently bonding new polymer chains onto the surface of an existing polymer substrate, thereby imparting new functionalities without altering the bulk properties of the original material.

The general methodology involves creating active sites on the fluoropolymer surface, often through plasma treatment or high-energy irradiation. These active sites can then initiate the polymerization of a functional monomer, creating a "grafted" layer. This technique could theoretically be applied to a polymer substrate made from (E)-1,2,3,3,3-pentafluoropropene copolymers. By grafting hydrophilic polymers onto a hydrophobic fluoropolymer backbone, for instance, one could create surfaces with tailored wettability, adhesion, or biocompatibility for advanced applications in medical devices or specialty membranes.

Synthesis of High-Performance Elastomers and Thermoplastics

The copolymerization of pentafluoropropenes is a viable route to high-performance fluorinated elastomers and thermoplastics. mdpi.comresearchgate.net Research on the isomer 1,1,3,3,3-pentafluoropropene (2H-PFP) has demonstrated that the properties of the resulting copolymer can be tuned based on the choice of comonomer and its proportion in the polymer backbone. mdpi.comnih.gov

Copolymers of 2H-PFP have been synthesized that are either amorphous fluoroelastomers or semi-crystalline fluorothermoplastics. mdpi.comnih.gov These materials exhibit a broad range of glass transition temperatures, from as low as -56°C to as high as +59°C, and generally show good thermal stability. mdpi.comnih.gov For example, early work showed that copolymerizing pentafluoropropene with vinylidene fluoride could yield thermoplastics when the PFP content was low (5-15 mol%), while producing elastomers at higher concentrations (10-70 mol%). researchgate.net These elastomers could be cross-linked (vulcanized) to create durable, chemically resistant materials suitable for seals and gaskets in aggressive environments. researchgate.net

Building Block in Complex Fluorinated Organic Synthesis

Beyond polymerization, (E)-1,2,3,3,3-pentafluoropropene serves as a key building block for constructing more complex fluorinated molecules and materials, leveraging its reactive double bond and trifluoromethyl group.

Precursor for Advanced Functional Materials

The most significant industrial application of (E)-1,2,3,3,3-pentafluoropropene is as a critical component in the formulation of advanced, low-GWP refrigerant blends. google.com These blends are highly engineered functional materials designed to replace older hydrofluorocarbons (HFCs) that have a high impact on global warming. google.com

(E)-1,2,3,3,3-pentafluoropropene (R-1225ye(E)) is blended with other HFCs and HFOs to create non-flammable compositions with tailored thermodynamic properties for specific cooling applications, such as air conditioning and heat pump systems. google.comepo.org These compositions are designed to balance properties like cooling capacity, energy efficiency, and low GWP. google.com

Table 2: Example Compositions of Refrigerant Blends Containing (E)-1,2,3,3,3-Pentafluoropropene (R-1225ye(E))

| Component 1 | Weight % | Component 2 | Weight % | Component 3 | Weight % | Application |

|---|---|---|---|---|---|---|

| R-1225ye(E) | ~85-95 | R-32 (Difluoromethane) | ~5-15 | - | - | Refrigeration, Air Conditioning |

| R-1225ye(E) | ~45-51 | R-32 (Difluoromethane) | ~4-8 | R-1234yf | ~44-47 | Replacement for R-134a/R-513A |

Data is illustrative of compositions described in patent literature. google.com

Synthesis of Specific Fluorinated Intermediates for Chemical Industry

(E)-1,2,3,3,3-Pentafluoropropene is itself an important fluorinated intermediate, and it also serves as a precursor for the synthesis of other high-value fluoro-organic compounds. Its synthesis is typically achieved through the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea). wikipedia.org

A key transformation showcasing its role as a building block is its conversion to 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), another major low-GWP refrigerant. The process involves the hydrogenation of 1,2,3,3,3-pentafluoropropene (B8798068) (HFO-1225ye) to produce 1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb). google.com This saturated intermediate, HFC-245eb, can then be dehydrofluorinated in a subsequent step to yield the target HFO-1234yf. google.com This two-step pathway highlights the strategic importance of HFO-1225ye as a specific intermediate in the value chain of the fluorochemical industry. google.com

Preparation of Perfluorinated Alkyl Derivatives

The conversion of (E)-1,2,3,3,3-pentafluoropropene to perfluorinated alkyl derivatives involves saturating the molecule's carbon-carbon double bond and replacing the lone hydrogen atom with fluorine. This transformation results in a fully fluorinated alkane, which exhibits enhanced thermal and chemical stability.

One plausible synthetic route is direct fluorination. This method involves reacting a mixture containing polyfluoroalkanes, such as (E)-1,2,3,3,3-pentafluoropropene, with elemental fluorine. smolecule.com The reaction is typically conducted at elevated pressures (4 to 12 bar) and temperatures (75°C to 120°C) to drive the reaction to completion, converting the partially fluorinated alkene into a perfluoroalkane. smolecule.com This process effectively replaces the hydrogen atom and saturates the double bond, yielding a perfluorinated propane (B168953) derivative.

Another approach involves radical addition reactions across the double bond. While specific studies on HFO-1225ye(E) are not prevalent, the general mechanism involves the addition of perfluoroalkyl radicals (R_f•) to an alkene. These reactions can be initiated thermally or photochemically. For HFO-1225ye(E), a hypothetical reaction with a trifluoromethyl radical (•CF₃) would result in a larger perfluorinated alkyl radical, which could then be stabilized.

Role in the Development of Next-Generation Working Fluids and Blowing Agents

The primary industrial relevance of (E)-1,2,3,3,3-pentafluoropropene lies in its role as both a precursor to and a component of advanced working fluids and blowing agents, prized for their low environmental impact. The focus here is on the chemical pathways that enable this role.

(E)-1,2,3,3,3-pentafluoropropene is a central molecule in a network of synthetic transformations that produce various hydrofluorocarbons (HFCs) and other hydrofluoroolefins (HFOs).

A key industrial synthesis involves the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea). In this process, HFC-236ea is passed over a catalyst at high temperatures (e.g., 350°C) or treated with a strong base, such as aqueous potassium hydroxide (B78521) (KOH), to eliminate a molecule of hydrogen fluoride (HF), yielding HFO-1225ye. google.comwikipedia.org This reaction establishes a direct pathway from a saturated HFC to a less flammable HFO.

Conversely, (E)-1,2,3,3,3-pentafluoropropene can be converted back into a saturated, chemically stable fluoroalkane through hydrogenation. Catalytic hydrogenation of HFO-1225ye over a palladium-on-carbon or palladium-on-alumina catalyst yields 1,1,1,2,3-pentafluoropropane (HFC-245eb). google.com This reaction is significant as HFC-245eb can, in turn, be dehydrofluorinated to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf), another critical low-GWP refrigerant. google.com This two-step process—hydrogenation of HFO-1225ye followed by dehydrofluorination of the resulting HFC-245eb—represents a key synthetic pathway to producing next-generation refrigerants. google.com

| Starting Material | Reaction Type | Catalyst/Reagent | Primary Product | Significance | Reference |

|---|---|---|---|---|---|

| 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | Dehydrofluorination | High Temperature / KOH | (E/Z)-1,2,3,3,3-Pentafluoropropene | Synthesis of HFO-1225ye from HFC precursor. | google.comwikipedia.org |

| (E)-1,2,3,3,3-Pentafluoropropene | Hydrogenation | Pd/C or Pd/Al₂O₃ | 1,1,1,2,3-Pentafluoropropane (HFC-245eb) | Conversion to a saturated HFC intermediate. | google.com |

| 1,1,1,2,3-Pentafluoropropane (HFC-245eb) | Dehydrofluorination | KOH / Phase Transfer Catalyst | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Synthesis of a key next-generation refrigerant. | google.com |

Beyond being a synthetic intermediate, (E)-1,2,3,3,3-pentafluoropropene is a direct component in novel refrigerant blends designed to have low flammability and low global warming potential (GWP). Many highly efficient, low-GWP refrigerants, such as difluoromethane (B1196922) (HFC-32), are flammable. HFO-1225ye itself is non-flammable. smolecule.com

By blending (E)-1,2,3,3,3-pentafluoropropene with flammable refrigerants, it is possible to create azeotropic or near-azeotropic mixtures that are non-flammable and retain excellent thermodynamic performance. google.com These formulations are critical for safely replacing older, high-GWP refrigerants in applications like air conditioning and heat pump systems. For example, compositions containing HFO-1225ye(E), HFC-32, and HFO-1234yf are designed to balance performance, safety, and environmental impact. google.com

Specialty Fluid and Lubricant Additive Precursors

While (E)-1,2,3,3,3-pentafluoropropene is not typically a direct monomer in the synthesis of specialty lubricants like perfluoropolyethers (PFPEs), it is a key component in fluids that utilize these lubricants. PFPEs are often required for their superior stability and lubricity in systems containing fluorinated refrigerants. google.com

The synthesis of PFPE lubricants, which are then added to HFO-1225ye(E)-based fluids, originates from other highly fluorinated monomers. The primary industrial routes to PFPEs are:

Anionic Catalytic Polymerization: This method uses hexafluoropropylene oxide (HFPO) as the raw material. In the presence of a fluoride ion catalyst (e.g., CsF) in a non-protic solvent, HFPO polymerizes to form branched PFPE chains (K-type). fluorochemie.com

Photocatalytic Polymerization (Photo-oxidation): This process involves reacting monomers like hexafluoropropylene (HFP) or tetrafluoroethylene (B6358150) (TFE) with oxygen under ultraviolet irradiation at low temperatures. fluorochemie.com The photo-oxidation of HFP yields Y-type PFPEs, while the photo-oxidation of TFE produces linear Z-type PFPEs. fluorochemie.com

The resulting PFPEs are chemically inert and miscible with HFOs, making them essential additives for ensuring the long-term reliability of systems using advanced refrigerant formulations containing (E)-1,2,3,3,3-pentafluoropropene. google.commdpi.com

Applications in Advanced Manufacturing Technologies

Currently, there is no publicly available research or patent literature demonstrating the use of (E)-1,2,3,3,3-pentafluoropropene as a precursor gas in plasma polymerization or plasma-enhanced chemical vapor deposition (PECVD) for creating thin films. While other fluorocarbons, such as octafluorocyclobutane (B90634) (c-C₄F₈), are used in these processes to deposit protective, hydrophobic fluoropolymer coatings, the application of HFO-1225ye(E) for this purpose has not been documented. mdpi.com

Etchant Gas Precursors in Semiconductor Fabrication (Focus on chemical role in material processing)

(E)-1,2,3,3,3-Pentafluoropropene, a hydrofluoroolefin (HFO), is emerging as a significant precursor for etchant gases in the intricate processes of semiconductor fabrication. Its utility stems from a favorable balance of chemical properties that allow for the precise removal of material from substrates, a critical step in creating the microscopic circuitry of modern electronics. The chemical role of this compound in plasma etching is multifaceted, involving its decomposition into various reactive species that interact with the substrate surface.